Cas no 36315-02-3 (2-Pyrimidinamine, 4-methoxy-6-phenyl-)
36315-02-3 structure
Product Name:2-Pyrimidinamine, 4-methoxy-6-phenyl-
CAS-nummer:36315-02-3
MF:C11H11N3O
MW:201.224541902542
CID:1478773
PubChem ID:676910
Update Time:2025-04-21
2-Pyrimidinamine, 4-methoxy-6-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Pyrimidinamine, 4-methoxy-6-phenyl-
- SR-01000396918
- CHEMBL1415245
- Cambridge id 5343571
- 4-methoxy-6-phenyl-pyrimidin-2-amine
- STK368801
- CCG-6726
- BIM-0018378.P001
- HMS2455P03
- 4-Methoxy-6-phenyl-2-pyrimidinamine
- AKOS000656457
- 36315-02-3
- 4-methoxy-6-phenylpyrimidin-2-amine
- TE5
- F0346-2809
- SMR000103207
- AB00081559-01
- 4-methoxy-6-phenylpyrimidin-2-ylamine; 4-methoxy-6-phenylpyrimidin-2-amine
- MLS000106238
- CBMicro_018540
- ChemDiv2_003370
- DTXSID901293912
- HMS1378J04
- SR-01000396918-1
-
- Inchi: 1S/C11H11N3O/c1-15-10-7-9(13-11(12)14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14)
- InChI-sleutel: NVXGRADJIFIBIO-UHFFFAOYSA-N
- LACHT: O(C)C1=CC(C2C=CC=CC=2)=NC(N)=N1
Berekende eigenschappen
- Exacte massa: 201.09033
- Monoisotopische massa: 201.090211983g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 194
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 61Ų
Experimentele eigenschappen
- PSA: 61.03
2-Pyrimidinamine, 4-methoxy-6-phenyl- Gerelateerde literatuur
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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